An In-Depth Technical Guide to 3-O-Feruloylquinic Acid: Chemical Structure, Properties, and Biological Activities
An In-Depth Technical Guide to 3-O-Feruloylquinic Acid: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-O-Feruloylquinic acid, a naturally occurring phenolic compound of significant interest in pharmaceutical and nutraceutical research. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into its biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms, providing detailed experimental protocols for their evaluation.
Chemical Identity and Structure
3-O-Feruloylquinic acid, a derivative of quinic acid and ferulic acid, is a member of the chlorogenic acid family. Its precise chemical structure is essential for understanding its biological activity and for its synthesis and analysis.
Table 1: Chemical Identifiers for 3-O-Feruloylquinic Acid
| Identifier | Value | Source |
| IUPAC Name | (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | [1][2] |
| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C--INVALID-LINK--O">C@@(C(=O)O)O)O | [1][3] |
| InChI Key | RAGZUCNPTLULOL-KJJWLSQTSA-N | [1][2] |
| Molecular Formula | C₁₇H₂₀O₉ | [1][2] |
Physicochemical Properties
The physicochemical properties of 3-O-Feruloylquinic acid are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profiling in drug development.
Table 2: Physicochemical Properties of 3-O-Feruloylquinic Acid
| Property | Value | Source |
| Molecular Weight | 368.34 g/mol | [1] |
| Melting Point | 196-197 °C | [4] |
| Boiling Point | 629.4 °C at 760 mmHg | |
| Water Solubility | Slightly soluble | |
| Solubility in Organic Solvents | Soluble in DMSO, Methanol (B129727), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][5] |
| Predicted pKa (Strongest Acidic) | 3.33 | |
| Appearance | Solid | [4] |
Synthesis and Biosynthesis
Chemical Synthesis
An efficient synthesis of 3-O-feruloylquinic acid has been reported with an overall yield of 33% from quinic acid. The key steps involve the protection of quinic acid, esterification with a protected ferulic acid derivative, and subsequent deprotection.
Biosynthesis
In plants, 3-O-Feruloylquinic acid is synthesized via the shikimate pathway. The biosynthesis involves the esterification of quinic acid with feruloyl-CoA, which is formed from the methylation of caffeoyl-CoA.
Analytical Methodologies
Accurate and precise analytical methods are crucial for the quantification and identification of 3-O-Feruloylquinic acid in various matrices.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of 3-O-Feruloylquinic acid involves reverse-phase HPLC.
Table 3: Example HPLC Protocol for 3-O-Feruloylquinic Acid Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and quantification of 3-O-Feruloylquinic acid, providing both retention time and mass-to-charge ratio information. Electrospray ionization (ESI) in negative mode is commonly used, with characteristic fragment ions at m/z 191 (quinic acid) and 179 (caffeoyl moiety after demethylation) or 193 (feruloyl moiety).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 3-O-Feruloylquinic acid. The spectra reveal characteristic signals for the quinic acid and ferulic acid moieties, allowing for unambiguous identification.
Biological Activities and Experimental Protocols
3-O-Feruloylquinic acid exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.
Antioxidant Activity
3-O-Feruloylquinic acid is a potent antioxidant capable of scavenging various reactive oxygen species (ROS).
Table 4: In Vitro Antioxidant Activity of 3-O-Feruloylquinic Acid
| Assay | IC₅₀ (mg/mL) |
| ABTS Radical Scavenging | 0.017 |
| DPPH Radical Scavenging | 0.06 |
| Hydroxyl Radical Scavenging | 0.49 |
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Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of 3-O-Feruloylquinic acid in methanol and create a series of dilutions.
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Assay Procedure : In a 96-well plate, add 50 µL of each dilution of the sample or standard (e.g., ascorbic acid) to 150 µL of the DPPH solution.
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Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement : Measure the absorbance at 517 nm using a microplate reader.
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Calculation : Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the sample.
Anti-inflammatory Activity
3-O-Feruloylquinic acid has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.
3-O-Feruloylquinic acid inhibits the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[1] It significantly reduces the mRNA expression of pro-inflammatory genes such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) by targeting the NF-κB pathway.[1]
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Cell Culture : Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.
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Cell Seeding : Seed the cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
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Treatment : Pre-treat the cells with various concentrations of 3-O-Feruloylquinic acid (e.g., 1, 10, 100 µM) for 1 hour.
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Stimulation : Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to the wells (except for the control group) and incubate for 24 hours.
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RNA Extraction : Isolate total RNA from the cells using a suitable kit according to the manufacturer's instructions.
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Reverse Transcription : Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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Quantitative PCR (qPCR) : Perform qPCR using specific primers for IL-1β, IL-6, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.
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Data Analysis : Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated groups relative to the LPS-stimulated group.
Conclusion
3-O-Feruloylquinic acid is a promising natural compound with well-defined chemical and physical properties, and significant antioxidant and anti-inflammatory activities. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. Future studies should focus on its in vivo efficacy, bioavailability, and safety profile to pave the way for its clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
